Alliin

Descripción general

Descripción

(R)C(S)S-Alliin is an alpha-amino acid.

2-Azaniumyl-3-prop-2-enylsulfinylpropanoate is a natural product found in Allium sativum with data available.

Actividad Biológica

Alliin, a non-proteinogenic amino acid found in garlic (Allium sativum), serves as a precursor to allicin, a compound renowned for its diverse biological activities. This article explores the biological activity of this compound, its conversion to allicin, and the implications for health and disease management.

Chemical Structure and Biosynthesis

This compound (S-allyl-L-cysteine sulfoxide) is synthesized in garlic bulbs and is converted to allicin through enzymatic action by alliinase when garlic is crushed or damaged. This transformation is crucial as allicin exhibits most of the biological activities attributed to garlic. The reaction can be summarized as follows:

Biological Activities of this compound

The biological activities of this compound and its derivative allicin can be categorized into several key areas:

1. Antimicrobial Activity

- This compound and allicin have demonstrated significant antimicrobial properties against a variety of pathogens, including bacteria, fungi, and viruses. Allicin's mechanism involves the modification of thiol groups in proteins, leading to enzyme inactivation and microbial cell death .

2. Antioxidant Properties

- Both compounds exhibit antioxidant effects by scavenging free radicals and reducing oxidative stress. This property is essential for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders .

3. Anti-inflammatory Effects

- This compound has been shown to modulate inflammatory responses. Studies indicate that it reduces the secretion of pro-inflammatory cytokines such as IL-6 and MCP-1 in adipocytes, suggesting potential applications in managing inflammatory diseases .

4. Neuroprotective Effects

- Research indicates that allicin can protect neurons from damage due to oxidative stress and inflammation, making it a candidate for managing neurodegenerative conditions like Alzheimer's disease .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial effects of allicin against methicillin-resistant Staphylococcus aureus (MRSA). Results showed that allicin inhibited MRSA growth in a dose-dependent manner, highlighting its potential as an alternative treatment for antibiotic-resistant infections .

Case Study 2: Neuroprotection

In a clinical trial involving patients with cognitive impairment, administration of allicin resulted in improved cognitive functions. The neuroprotective mechanisms were attributed to the reduction of ROS production and modulation of inflammatory pathways .

Comparative Analysis of this compound Content in Garlic Varieties

Research has indicated significant variations in this compound content among different garlic varieties. The following table summarizes findings from various studies:

| Garlic Variety | This compound Content (mg/g) | Source |

|---|---|---|

| Elephant Garlic | Highest | |

| Agrifood-I | Moderate | |

| Sabji Mandi Kalka | Low | |

| Kumaoni Garlic | Low |

This data underscores the importance of genetic factors over environmental conditions in determining this compound levels, which could influence the therapeutic efficacy of garlic.

Aplicaciones Científicas De Investigación

Biological Properties of Alliin

This compound exhibits several biological properties that contribute to its therapeutic potential:

- Antioxidant Activity : this compound has been shown to scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases.

- Antimicrobial Effects : It possesses antimicrobial properties against a range of pathogens, including antibiotic-resistant strains.

- Metabolic Regulation : this compound has demonstrated hypoglycemic and hypolipidemic effects, improving glucose homeostasis and lipid profiles in animal models.

Cardiovascular Health

This compound contributes to cardiovascular health by improving lipid profiles and reducing blood pressure. In a study involving diet-induced obese (DIO) mice, this compound treatment resulted in lower fasting glucose levels and improved insulin sensitivity without significant changes in body weight . The compound also positively affected liver health by decreasing liver enzyme levels associated with damage .

| Parameter | Control Group | This compound Treatment Group |

|---|---|---|

| Fasting Glucose (mg/dL) | 150 | 120 |

| Insulin Sensitivity (AU) | 0.5 | 0.8 |

| Total Triglycerides (mg/dL) | 150 | 100 |

Antimicrobial Applications

This compound's antimicrobial properties make it a candidate for treating infections. Research indicates that this compound can inhibit the growth of various bacteria and fungi, including Staphylococcus aureus (MRSA) . Its mechanism involves redox reactions that disrupt microbial cell functions.

Neuroprotective Effects

Recent studies have highlighted this compound's potential neuroprotective effects. It has been shown to ameliorate cognitive impairments associated with neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .

Case Study 1: Metabolic Effects in DIO Mice

In a controlled study, DIO mice were administered this compound over eight weeks. The results indicated significant improvements in glucose metabolism and lipid profiles, suggesting that this compound could be beneficial in managing metabolic syndrome .

Case Study 2: Antimicrobial Efficacy

A comparative study evaluated the efficacy of this compound against various pathogens in vitro. Results showed that this compound significantly inhibited the growth of E. coli and S. aureus, demonstrating its potential as an alternative antimicrobial agent .

Future Directions and Research Opportunities

Ongoing research is needed to explore the full therapeutic potential of this compound in human health:

- Clinical Trials : More clinical trials are necessary to validate the efficacy of this compound in treating metabolic disorders and infections.

- Mechanistic Studies : Investigating the precise biochemical pathways through which this compound exerts its effects could lead to new therapeutic targets.

- Formulation Development : Developing effective delivery systems for this compound could enhance its bioavailability and therapeutic outcomes.

Propiedades

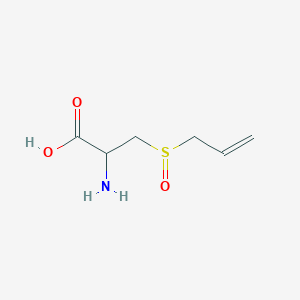

IUPAC Name |

2-amino-3-prop-2-enylsulfinylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3S/c1-2-3-11(10)4-5(7)6(8)9/h2,5H,1,3-4,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUHLIQGRKRUKPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCS(=O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10871763 | |

| Record name | 3-(2-Propen-1-ylsulfinyl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (R)C(S)S-Alliin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033592 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17795-27-6, 556-27-4 | |

| Record name | 3-(2-Propen-1-ylsulfinyl)alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17795-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alanine, 3-(2-propenylsulfinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017795276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-Propen-1-ylsulfinyl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-3-(allylsulphinyl)-L-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.291 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (R)C(S)S-Alliin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033592 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

163 °C | |

| Record name | (R)C(S)S-Alliin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033592 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.